molecular formula C12H12N2O4S B3006820 methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate CAS No. 898445-71-1

methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate

Cat. No.: B3006820
CAS No.: 898445-71-1
M. Wt: 280.3
InChI Key: BUVSANZUBHCCOL-UHFFFAOYSA-N
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Description

Methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Conversion to Furan Derivatives for Sustainable Materials

Research by Chernyshev, Kravchenko, and Ananikov (2017) highlights the conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), and its significance in creating sustainable polymers, functional materials, and fuels. The study underscores the potential of HMF and its derivatives in replacing non-renewable hydrocarbon sources, suggesting a future where plant-derived chemicals play a central role in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization of Furans

Domínguez de María and Guajardo (2017) discuss the challenges and opportunities in the biocatalytic valorization of furans. They emphasize the inherent instability of furans but also note the promising avenues for their synthetic modification through biocatalysis, which offers high selectivity and mild reaction conditions. This approach could potentially improve the ecological footprint of furan derivative production processes (Domínguez de María & Guajardo, 2017).

Furan Derivatives in Organic Synthesis

Fan, Verrier, Queneau, and Popowycz (2019) provide a comprehensive review of the use of 5-HMF, a key biomass-derived platform chemical, in organic synthesis for the production of fine chemicals. Their findings indicate that 5-HMF's versatility as a starting material opens up novel synthetic routes that incorporate renewable carbon sources, thereby enhancing the sustainability of chemical manufacturing processes (Fan, Verrier, Queneau, & Popowycz, 2019).

Importance of Hybrid Catalysts in Synthesis

Parmar, Vala, and Patel (2023) review the application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a precursor for medicinal and pharmaceutical industries. Their work highlights the significance of diversified hybrid catalysts, such as organocatalysts and nanocatalysts, in enhancing the efficiency and sustainability of synthesizing complex organic structures (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Target of Action

It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound could potentially interact with a variety of cellular targets, depending on the specific context.

Mode of Action

It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound could potentially interact with its targets

Properties

IUPAC Name

methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-7-5-10(14-12(16)13-7)19-6-8-3-4-9(18-8)11(15)17-2/h3-5H,6H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVSANZUBHCCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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